2-Thioacetyl-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

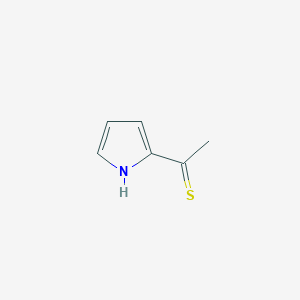

2-Thioacetyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a thioacetyl group at the second position. Pyrroles are a class of five-membered nitrogen-containing heterocycles that are significant in various biological and chemical contexts. The thioacetyl group introduces sulfur into the molecule, which can influence its reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioacetyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with thioacetic acid under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: Pyrrole and thioacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.

Procedure: Pyrrole is mixed with thioacetic acid and the acid catalyst, and the mixture is heated to promote the formation of the thioacetyl group at the second position of the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Functionalization via Condensation Reactions

The thioacetyl group undergoes further reactions to form hydrazide and carbothioamide derivatives:

-

Reaction with Phenyl Isothiocyanate :

¹H NMR Data for 8a :

Annulation Reactions with Thioacetamide

2-Thioacetyl-pyrroles participate in catalyst-free annulation to form fused heterocycles:

-

Substrates : Pyrrolo[2,1-c] benzoxazine-1,2,4-triones (2 ) react with thioacetamide .

-

Mechanism :

-

Product : 1H-pyrrolo[3,2-c]pyridine-2,3-diones (4a-f , 56–60% yield) .

Reaction Optimization :

Insecticidal Activity of Thioacetyl-Pyrrole Derivatives

Select derivatives exhibit notable bioefficacy against Spodoptera littoralis (cotton leafworm):

| Compound | LC₅₀ (ppm) | Bioactivity Rank |

|---|---|---|

| 7a | 0.1306 | Highest |

| 8c | 0.9442 | Moderate |

| 3c | 5.883 | Low |

Data from toxicological assays under laboratory conditions .

Mechanistic Insights

-

Phase-Transfer Catalysis : TBAB enhances anion transfer between aqueous and organic phases, accelerating cycloaddition .

-

Decarboxylation Pathways : Key intermediates (e.g., HD from 2,5-dimethylfuran) undergo Paal-Knorr reactions with amines to form pyrroles .

Stability and Byproduct Formation

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

2-Thioacetyl-1H-pyrrole and its derivatives have demonstrated significant antimicrobial properties. Research indicates that pyrrole compounds exhibit activity against a variety of pathogens, including bacteria and fungi. For instance, certain pyrrole derivatives were shown to inhibit the growth of Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of pyrrole derivatives. In animal models, compounds similar to this compound exhibited significant reductions in paw edema, indicating their efficacy in treating inflammatory conditions. The mechanism of action is believed to involve inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Anticancer Properties

The anticancer potential of pyrrole derivatives has been explored extensively. Research shows that compounds containing the pyrrole moiety can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

Agricultural Applications

Insecticidal Activity

Pyrrole derivatives, including this compound, have been evaluated for their insecticidal properties. In laboratory tests, certain compounds exhibited high bioefficacy against pests such as the cotton leafworm (Spodoptera littoralis), with LC50 values indicating potent insecticidal activity. This suggests their potential use in developing environmentally friendly pesticides .

Herbicidal Properties

Additionally, some studies have reported that pyrrole-based compounds can act as herbicides, effectively controlling weed populations without harming crops. This dual functionality enhances their value in sustainable agricultural practices .

Material Science Applications

Fluorescent Materials

The unique electronic properties of pyrroles make them suitable for applications in material science, particularly in the development of fluorescent materials. These materials are used in various applications, including organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Thioacetyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioacetyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparación Con Compuestos Similares

2-Acetyl-1H-pyrrole: Lacks the sulfur atom, which can affect its reactivity and biological activity.

2-Thiomethyl-1H-pyrrole: Contains a thiomethyl group instead of a thioacetyl group, leading to different chemical properties.

2-Thioacetyl-1H-indole: Features an indole ring instead of a pyrrole ring, which can influence its electronic properties and reactivity.

Uniqueness: 2-Thioacetyl-1H-pyrrole is unique due to the presence of both a pyrrole ring and a thioacetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Propiedades

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKKAKIVDDBED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C1=CC=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.